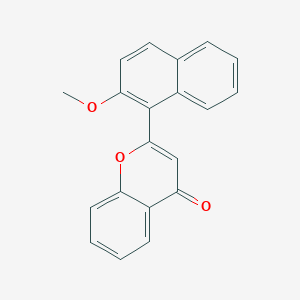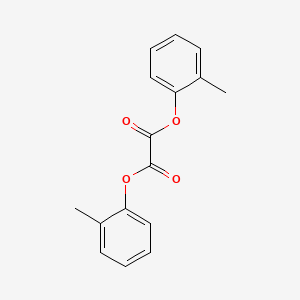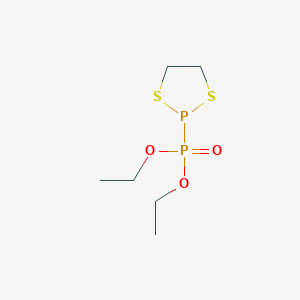
(1-Chlorobutan-2-yl)sulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorobutan-2-yl)sulfamic acid is a chemical compound that features a sulfamic acid group attached to a chlorinated butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-yl)sulfamic acid typically involves the reaction of 1-chlorobutane with sulfamic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and may require a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobutan-2-yl)sulfamic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its chemical structure and properties.
Hydrolysis: The sulfamic acid group can be hydrolyzed under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted butane derivatives, while hydrolysis can produce sulfamic acid and butanol derivatives.
Scientific Research Applications
(1-Chlorobutan-2-yl)sulfamic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chlorobutan-2-yl)sulfamic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile or electrophile, depending on the specific reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Sulfamic Acid: A simpler compound with similar chemical properties, used in various industrial and research applications.
1-Chlorobutane: A related compound that serves as a precursor for the synthesis of (1-Chlorobutan-2-yl)sulfamic acid.
Butane Derivatives: Other butane derivatives with different functional groups, used in various chemical and industrial processes.
Uniqueness
This compound is unique due to the presence of both a chlorinated butane chain and a sulfamic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61758-26-7 |
|---|---|
Molecular Formula |
C4H10ClNO3S |
Molecular Weight |
187.65 g/mol |
IUPAC Name |
1-chlorobutan-2-ylsulfamic acid |
InChI |
InChI=1S/C4H10ClNO3S/c1-2-4(3-5)6-10(7,8)9/h4,6H,2-3H2,1H3,(H,7,8,9) |
InChI Key |
IJSPWGBOQPZUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)




![(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14569966.png)

![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)
![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)
![1,1'-[(3-Methoxyphenyl)methylene]dipiperidine](/img/structure/B14570004.png)
